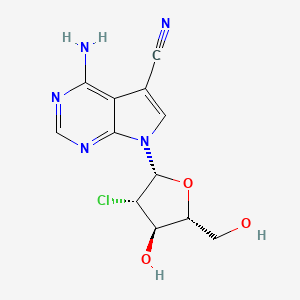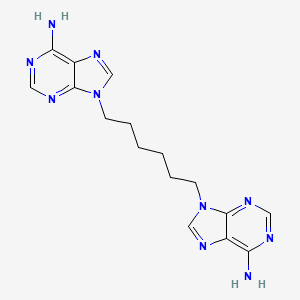
9,9'-Hexane-1,6-diylbis(9h-purin-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Hexane-1,6-diyl)bis(9H-purin-6-amine) typically involves the reaction of purine derivatives with hexane-1,6-diamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the bis-purine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(Hexane-1,6-diyl)bis(9H-purin-6-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated purine derivatives with nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce purine amines .
Applications De Recherche Scientifique
9,9’-(Hexane-1,6-diyl)bis(9H-purin-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 9,9’-(Hexane-1,6-diyl)bis(9H-purin-6-amine) involves its interaction with biological macromolecules. The purine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-(Butane-1,4-diyl)bis(9H-purin-6-amine): Similar structure but with a shorter butane linker.
9,9’-(Octane-1,8-diyl)bis(9H-purin-6-amine): Similar structure but with a longer octane linker.
Uniqueness
The uniqueness of 9,9’-(Hexane-1,6-diyl)bis(9H-purin-6-amine) lies in its specific hexane linker, which provides a balance between flexibility and rigidity, potentially enhancing its interactions with biological targets compared to its shorter or longer analogs .
Propriétés
Numéro CAS |
22917-81-3 |
|---|---|
Formule moléculaire |
C16H20N10 |
Poids moléculaire |
352.40 g/mol |
Nom IUPAC |
9-[6-(6-aminopurin-9-yl)hexyl]purin-6-amine |
InChI |
InChI=1S/C16H20N10/c17-13-11-15(21-7-19-13)25(9-23-11)5-3-1-2-4-6-26-10-24-12-14(18)20-8-22-16(12)26/h7-10H,1-6H2,(H2,17,19,21)(H2,18,20,22) |
Clé InChI |
GZSXAOIZHBUGGC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCN3C=NC4=C(N=CN=C43)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


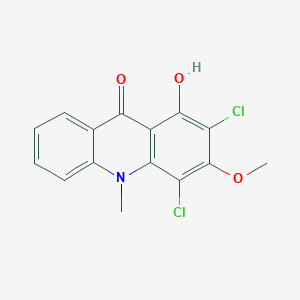
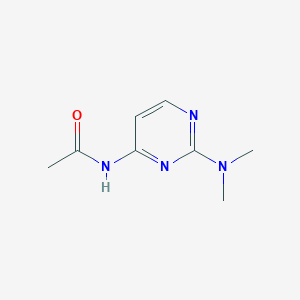
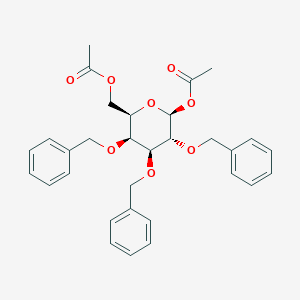

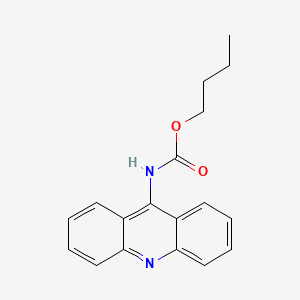
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
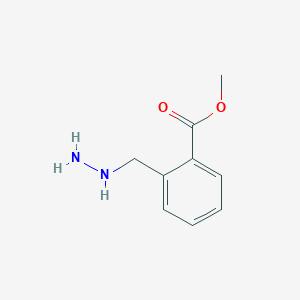
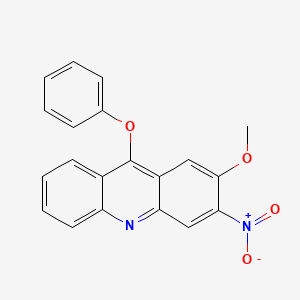
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
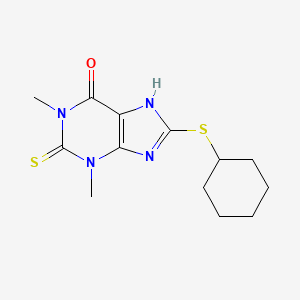
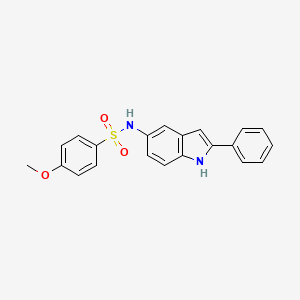
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
